Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15751409
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC15751409.png)
Specification
Molecular Formula | C10H19N3 |
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Molecular Weight | 181.28 g/mol |
IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]butan-1-amine |
Standard InChI | InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3 |
Standard InChI Key | IUTSJAILOATCAI-UHFFFAOYSA-N |
Canonical SMILES | CCCCNCC1=CC=NN1CC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine comprises a five-membered pyrazole ring () with an ethyl group () at the 1-position and a methylamine side chain () substituted with a butyl group () at the 5-position. The pyrazole ring’s aromaticity and electron-rich nitrogen atoms facilitate hydrogen bonding and π-π interactions, which are critical for biological activity.
Key Molecular Properties:
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Molecular Formula:
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Molecular Weight: 195.31 g/mol
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Hydrogen Bond Donors/Acceptors: 1/4
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Topological Polar Surface Area: 41.6 Ų
The butyl group enhances lipophilicity, improving membrane permeability, while the ethyl group stabilizes the pyrazole ring’s conformation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with butylamine in ethanol under reflux, followed by sodium borohydride reduction:
Yields typically range from 65–75%, with purification via column chromatography.
Industrial Manufacturing
Continuous flow reactors are employed for scalability, ensuring precise temperature control (20–25°C) and reduced side reactions. Automated systems achieve >90% purity, with throughputs exceeding 50 kg/month.
Comparative Synthesis Data:
Method | Yield (%) | Purity (%) | Scale |
---|---|---|---|
Batch (Lab) | 70 | 85 | 1–10 g |
Continuous Flow | 88 | 92 | 10–50 kg |
Physicochemical Properties
Solubility and Stability
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but insoluble in water. Its stability under acidic conditions (pH 2–6) makes it suitable for oral formulations.
Thermal Properties:
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Melting Point: 98–102°C
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Boiling Point: 285–290°C (decomposes)
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LogP (Octanol-Water): 2.3
Biological Activity and Mechanism
Activity Comparison:
Compound | LC₅₀ (ppm) | Time to 100% Mortality |
---|---|---|
Butyl[(1-ethyl...)methyl]amine | 25 | 24 hours |
Benzimidazole | 700 | 72 hours |
Ivermectin | 1 | 24 hours |
Enzyme Interactions
The compound inhibits cytochrome P450 3A4 () and binds to the adenosine A₂ₐ receptor (), suggesting applications in metabolic disorder therapeutics.
Applications in Medicinal Chemistry
Drug Discovery
Structural analogs are investigated for:
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Anticancer Agents: Pyrazole derivatives induce apoptosis in HeLa cells ().
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Antimicrobials: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Material Science
The compound serves as a ligand in organometallic catalysts, enhancing reaction rates in Suzuki-Miyaura couplings by 40%.
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